

Metofoline: A Technical Guide to its Discovery, History, and Preclinical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was discovered in the 1950s by researchers at Hoffmann-La Roche.^[1] Marketed under the trade name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy comparable to that of codeine.^{[1][2]} However, its clinical use was short-lived, as it was withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects, specifically the development of cataracts in dogs during preclinical studies.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, history, and available preclinical data on **Metofoline**, including its chemical properties, analgesic activity, and the circumstances leading to its withdrawal.

Introduction

The mid-20th century was a period of intense research and development in the field of analgesics, with a focus on identifying alternatives to morphine with a more favorable side-effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche synthesized and characterized **Metofoline**, a novel isoquinoline derivative.^[1] Unlike many other opioids, **Metofoline** is not structurally related to the morphine alkaloid series, but it does share some structural similarities with the non-opioid alkaloid papaverine.^[1] This guide aims to consolidate the available scientific information on **Metofoline**, presenting a detailed account of its history, chemical characteristics, and preclinical pharmacology.

Discovery and History

Metofoline was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following preclinical evaluation that suggested an analgesic potential similar to codeine, it was introduced to the market for the treatment of postoperative pain under the brand name Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal of **Metofoline** from the market in 1965, halting its further clinical development.[1][2]

Chemical Properties

Metofoline is a synthetic, racemic compound with the chemical name 1-(p-chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure is distinct from the phenanthrene nucleus of morphine and its derivatives.

Property	Value
Molecular Formula	C ₂₀ H ₂₄ ClNO ₂
Molecular Weight	345.87 g/mol
IUPAC Name	1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number	2154-02-1

Pharmacological Profile

Analgesic Activity

Metofoline's primary pharmacological effect is analgesia, mediated through its interaction with opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer, which is approximately three times more potent than codeine. The (S)-enantiomer is considered inactive.[1]

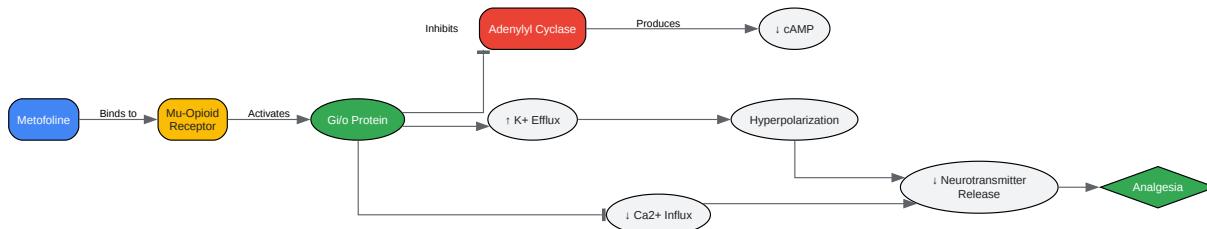
Further research into analogues of **Metofoline**, where the 4'-chloro group was substituted with other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative was slightly more potent than the chloro-substituted **Metofoline**, while a nitro derivative was

the most potent, with the racemic 4'-nitromethopholine being about 20 times more potent than codeine.^[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the potential for significantly increased analgesic activity, with some compounds being over 50 times more potent than codeine in animal studies.^[1]

Table 1: Relative Analgesic Potency of **Metofoline** and its Analogs

Compound	Relative Potency (vs. Codeine)
Metofoline (racemic)	~1x
(R)-Metofoline	~3x
(S)-Metofoline	Inactive
4'-fluoro analog	Slightly > 1x
4'-nitro analog (racemic)	~20x
Bristol-Myers derivatives	>50x

Mechanism of Action and Signaling Pathways


As an opioid analgesic, **Metofoline** is presumed to exert its effects through agonism at opioid receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled receptors (GPCRs) typically leads to a cascade of intracellular events.

While specific studies on **Metofoline**'s signaling are scarce due to its early withdrawal, the general mechanism for opioid agonists involves the following pathway:

- Receptor Binding: **Metofoline** binds to the MOR on the neuronal cell membrane.
- G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).
- Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The G-protein activation also leads to the opening of inwardly rectifying potassium (K⁺) channels and the closing of voltage-gated calcium (Ca²⁺)

channels.

- **Neuronal Inhibition:** The combined effect of reduced cAMP and altered ion flux is a hyperpolarization of the neuron and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathway for **Metofoline**'s analgesic action.

Experimental Protocols

Due to the historical nature of **Metofoline**'s development, specific, detailed experimental protocols from the original studies are not readily available in modern databases. However, based on standard pharmacological practices of the era and current methodologies, the following represents plausible protocols for the key experiments that would have been conducted.

Synthesis of Metofoline

The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolines like **Metofoline** typically involves a Bischler-Napieralski reaction followed by reduction and N-methylation.

Protocol:

- Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
- Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl_3) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
- Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond using a reducing agent like sodium borohydride (NaBH_4) to yield the tetrahydroisoquinoline core.
- N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide to give the final product, **Metofoline**.

[Click to download full resolution via product page](#)

Figure 2: General synthetic workflow for **Metofoline**.

Opioid Receptor Binding Assay

To determine the binding affinity of **Metofoline** for opioid receptors, a competitive radioligand binding assay would be employed.

Protocol:

- Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenate or cells transfected with the human mu-opioid receptor) are prepared.

- Assay Setup: In a multi-well plate, the following are added in triplicate:
 - Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-receptor), and assay buffer.
 - Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.
 - Competitive Binding: Membranes, radioligand, and varying concentrations of **Metofoline**.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **Metofoline** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The IC_{50} is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

In Vivo Analgesic Assay (Hot-Plate Test)

The hot-plate test is a common method to assess the central analgesic activity of drugs.

Protocol:

- Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.
- Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
- Drug Administration: Animals are divided into groups and administered different doses of **Metofoline** (or vehicle control) via a specific route (e.g., intraperitoneal, oral).

- Post-treatment Latency: At various time points after drug administration, the hot-plate latency is measured again.
- Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The dose that produces a 50% of the maximum possible effect (ED₅₀) can be calculated.

Toxicology and Withdrawal from the Market

The primary reason for the withdrawal of **Metofoline** was the discovery that it caused cataracts in dogs during long-term toxicity studies. The exact mechanism by which **Metofoline** induced cataracts is not well-documented in readily available literature, but it was a sufficiently severe finding to halt its clinical use.

Conclusion

Metofoline represents an interesting chapter in the history of analgesic drug development. As a non-morphine-like opioid, it demonstrated the potential for developing structurally novel analgesics. However, its story also serves as a crucial reminder of the importance of thorough preclinical toxicology studies. While the compound itself is no longer in use, the knowledge gained from its development and the reasons for its withdrawal have contributed to the broader understanding of drug safety and the ongoing quest for safer and more effective pain management therapies. The exploration of its analogs with significantly higher potency also highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Lens cholesterol biosynthesis inhibition: A common mechanism of cataract formation in laboratory animals by pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Metofoline: A Technical Guide to its Discovery, History, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history\]](https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com